(2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol
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Overview
Description
(2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound that belongs to the oxazoline family. This compound is characterized by its unique structure, which includes an oxazoline ring fused with a phenyl group and an ethyl group. It is often used in various chemical reactions and has applications in scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-phenylethanol with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce various alcohols or amines.
Scientific Research Applications
(2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazoline ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl group can also engage in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol
- (4-Methyl-2-(phenoxymethyl)-4,5-dihydrooxazol-4-yl)methanol
- (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
Uniqueness
(2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its specific combination of an ethyl group and a phenyl group attached to the oxazoline ring. This structural arrangement imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2-ethyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-11-13-10(8-14)12(15-11)9-6-4-3-5-7-9/h3-7,10,12,14H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOYBTRDWOUZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(C(O1)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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